Synthesis Yield Advantage: 2-Chloro-4-iodo-3-methylpyridine vs. 2-Bromo-4-iodo-3-methylpyridine
The synthesis of 2-chloro-4-iodo-3-methylpyridine achieves a substantially higher yield (70-80%) compared to the analogous bromo-iodo derivative (30%), directly impacting procurement value and process scalability [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 70-80% |
| Comparator Or Baseline | 2-Bromo-4-iodo-3-methylpyridine: 30% |
| Quantified Difference | 2.3- to 2.7-fold higher yield |
| Conditions | Reported synthetic routes for both compounds (electrophilic aromatic substitution vs. lithiation/halogenation) |
Why This Matters
Higher synthetic yield directly reduces raw material costs and waste per batch, making the compound more economically viable for large-scale procurement in pharmaceutical or agrochemical manufacturing.
- [1] ChemTradeHub. Synthesis of 2-Chloro-4-iodo-3-methylpyridine (CAS: 153034-88-9). View Source
